GSK2656157

概述

描述

GSK2656157 是一种高度选择性和强效的蛋白激酶 R 样内质网激酶 (PERK) 抑制剂。 该化合物以其在无细胞分析中抑制 PERK 的能力而闻名,IC50 值为 0.9 nM 。PERK 是未折叠蛋白反应 (UPR) 的关键参与者,UPR 是在内质网压力响应中激活的。 This compound 因其潜在的治疗应用而被广泛研究,尤其是在肿瘤学和传染病领域 .

准备方法

合成路线和反应条件: GSK2656157 的合成涉及多个步骤,从关键中间体的制备开始。 其中一个关键步骤包括 4-氟吲哚与乙酸反应,然后用氢氧化钠中和 。 最终产物是通过一系列涉及各种试剂和条件的反应获得的,包括使用二甲基甲酰胺 (DMF) 和二甲基亚砜 (DMSO) 作为溶剂 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 高性能液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术用于确认化合物的化学结构和纯度 .

化学反应分析

反应类型: GSK2656157 主要经历取代反应,因为其结构中存在反应性官能团。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件: 涉及 this compound 的反应中常用的试剂包括乙酸、氢氧化钠、DMF 和 DMSO。 反应通常在受控温度和 pH 条件下进行,以确保最佳产率 .

形成的主要产物: 涉及 this compound 的反应形成的主要产物主要是原始化合物的衍生物,这些衍生物保留了核心结构,但表现出不同的官能团。

科学研究应用

Cancer Therapy

Mechanism of Action

GSK2656157 inhibits PERK, which plays a crucial role in the unfolded protein response (UPR). By inhibiting PERK, this compound can induce apoptosis in cancer cells that rely on UPR for survival under stress conditions such as hypoxia and nutrient deprivation. Studies have shown that this compound effectively reduces tumor growth in various human tumor xenograft models.

Case Studies

- Antitumor Activity in Mice : In vivo studies demonstrated that treatment with this compound at doses of 50 or 150 mg/kg resulted in significant dose-dependent inhibition of tumor growth across multiple human tumor xenograft models .

- Cell Death Mechanism : Research indicated that this compound promotes cell death independent of eIF2α phosphorylation, suggesting alternative pathways through which PERK inhibition can affect tumor cells .

Neurodegenerative Diseases

This compound has been explored for its potential in treating neurodegenerative conditions linked to ER stress.

Research Findings

- Protection Against Neurodegeneration : In studies involving prion-infected mice, this compound demonstrated protective effects against neurodegeneration and clinical symptoms, indicating its potential utility in neurodegenerative disease therapies .

Infectious Diseases

Recent studies have highlighted the role of this compound in modulating immune responses during infections.

Case Studies

- BCG Infection Model : In experiments with THP-1 macrophages and C57BL/6J mice infected with Mycobacterium bovis BCG, this compound was shown to suppress pyroptosis (a form of programmed cell death) and reduce inflammatory responses. This was evidenced by decreased expression of pro-inflammatory cytokines such as IL-1β and IL-18, as well as reduced lung damage and bacterial colonization .

Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

作用机制

GSK2656157 通过选择性抑制 PERK 发挥作用,PERK 是参与 UPR 的关键激酶。 在抑制 PERK 后,真核翻译起始因子 2α (eIF2α) 的磷酸化被阻断,导致全局蛋白质合成减少并减轻内质网压力 。 该机制在癌细胞中尤为重要,在癌细胞中,UPR 通常被上调以支持快速细胞生长和存活 .

相似化合物的比较

GSK2656157 通常与其他 PERK 抑制剂(如 GSK2606414 和 AMG44)进行比较。 虽然这三种化合物都以高效力抑制 PERK,但 this compound 在其选择性和减少细胞凋亡和抑制过度自噬的能力方面是独一无二的 。 GSK2606414 和 AMG44 也靶向 PERK,但它们具有不同的结合特征和脱靶效应 。 This compound 的独特特性使其成为研究 UPR 和开发新的治疗策略的宝贵工具 .

类似化合物

- GSK2606414

- AMG44

这些化合物具有相似的作用机制,但在选择性和脱靶效应方面有所不同,这使得 this compound 成为特定研究应用的优选选择 .

生物活性

GSK2656157 is a selective inhibitor of the protein kinase PERK (PKR-like ER kinase), which plays a crucial role in the unfolded protein response (UPR) and is implicated in various pathological conditions, including cancer and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound inhibits PERK by binding to its ATP-binding site, leading to decreased phosphorylation of eIF2α and subsequent modulation of downstream targets such as ATF4 and CHOP. The compound exhibits high selectivity for PERK, with an IC50 in the range of 10-30 nmol/L against PERK and minimal activity against other kinases .

In Vitro Studies

Research has demonstrated that this compound effectively suppresses stress-induced autophosphorylation of PERK and reduces the expression of pro-inflammatory cytokines such as IL-1β and IL-18 in various cell lines .

Table 1: Summary of In Vitro Effects of this compound

| Cell Type | Treatment Concentration | Effect on eIF2α Phosphorylation | Effect on Cytokine Expression |

|---|---|---|---|

| THP-1 Macrophages | 50 nmol/L | Decreased | Reduced IL-1β, IL-18 |

| HT29 Cells | 10 nmol/L | Decreased | Not assessed |

| LoVo Cells | 20 nmol/L | Decreased | Not assessed |

In Vivo Studies

This compound has been evaluated in various animal models, particularly in studies involving C57BL/6J mice. It has shown significant efficacy in reducing lung inflammation and damage in models of bacterial infection (e.g., BCG infection) by inhibiting pyroptosis .

Case Study: Effects on BCG-Infected Mice

In a study involving BCG-infected mice treated with this compound at a dosage of 50 mg/kg/day for 28 days:

- Lung Damage : Significant reduction in lung damage was observed.

- Bacterial Colonization : A decrease in bacterial colonization was noted.

- Cytokine Levels : IL-1β and IL-18 levels were significantly lower compared to control groups .

Pharmacological Profile

This compound's pharmacodynamics have been characterized through multiple studies. Administration resulted in dose-dependent inhibition of tumor growth in xenograft models, indicating its potential as an antitumor agent .

Table 2: Pharmacodynamic Effects in Tumor Xenografts

| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|

| Control | - | 0 |

| This compound (oral) | 150 | 65 |

| This compound (oral) | 300 | 80 |

Broader Implications

The inhibition of PERK by this compound not only affects tumor growth but also has implications for neurodegenerative diseases. Studies suggest that it may protect against neurodegeneration induced by stressors independent of its effects on eIF2α phosphorylation, showcasing its potential utility beyond oncology .

属性

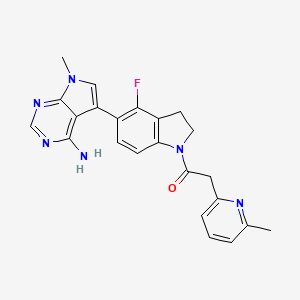

IUPAC Name |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN6O/c1-13-4-3-5-14(28-13)10-19(31)30-9-8-16-18(30)7-6-15(21(16)24)17-11-29(2)23-20(17)22(25)26-12-27-23/h3-7,11-12H,8-10H2,1-2H3,(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWSIEBRGXYXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=O)N2CCC3=C2C=CC(=C3F)C4=CN(C5=NC=NC(=C45)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101103941 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337532-29-2 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337532-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydro-1H-indol-1-yl]-2-(6-methyl-2-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: GSK2656157 is a potent, selective, and ATP-competitive inhibitor of PERK [, ]. PERK, or protein kinase R (PKR)-like endoplasmic reticulum kinase, is a key component of the unfolded protein response (UPR), which is activated in response to endoplasmic reticulum (ER) stress [, ]. Upon activation, PERK phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α) at serine 51, leading to a global reduction in protein translation and the preferential translation of specific mRNAs, including activating transcription factor 4 (ATF4) [, ]. ATF4 then induces the transcription of genes involved in adaptation to ER stress, such as the pro-apoptotic transcription factor CHOP [, , ].

ANone: * Full Chemical Name: 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone* Molecular Formula: C24H22FN7O * Molecular Weight: 443.48 g/mol

ANone: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Therefore, detailed information about its material compatibility and stability under various conditions is limited.

ANone: this compound is a small-molecule inhibitor designed to target the enzymatic activity of PERK. It is not reported to possess catalytic properties itself, and its primary applications are in the context of biological research and drug development.

A: Yes, computational chemistry, specifically molecular docking and molecular dynamics simulations, have been employed to investigate the interaction of this compound and its analogs with PERK and other kinases like RIPK1 [, ]. These studies help to explain the binding modes, selectivity profiles, and potential off-target effects of these compounds, providing insights for the design of more selective PERK inhibitors.

A: Research suggests that modifying the structure of this compound, particularly by introducing a substituent on the para-position of the pyridinyl ring, can alter its selectivity for PERK versus other kinases like RIPK1 []. This finding highlights the importance of structural modifications in influencing the activity, potency, and selectivity of PERK inhibitors.

ANone: The provided research papers primarily focus on the scientific aspects of this compound. Consequently, information regarding specific SHE regulations is not discussed. As a research compound, it is crucial to handle this compound following appropriate laboratory safety procedures and guidelines.

A: Studies in mice demonstrate that this compound exhibits dose- and time-dependent pharmacodynamic responses. Oral administration of the drug leads to measurable inhibition of PERK autophosphorylation in the pancreas []. This observation, coupled with its antitumor activity in mice [], suggests that this compound possesses favorable PK/PD characteristics for in vivo studies.

ANone: this compound demonstrates promising efficacy both in vitro and in vivo:

ANone: The available research does not provide specific information regarding the development of resistance to this compound.

ANone: While this compound shows promise as a potential therapeutic, research points to potential concerns:

- Pancreatic Function: The on-target pharmacological effects of PERK inhibition by this compound may lead to alterations in pancreatic function. This finding necessitates cautious development and evaluation of this compound in humans, especially in patients with pancreatic disorders [].

A: * Discovery of GSK2606414: The identification of GSK2606414, the first-in-class PERK inhibitor, marked a significant milestone, paving the way for further development of PERK inhibitors [].* Optimization and development of this compound: Subsequent research focused on optimizing the pharmacokinetic properties of GSK2606414 led to the discovery and development of this compound, which displayed improved characteristics [].

ANone: Yes, the research on this compound exemplifies cross-disciplinary efforts:

- Medicinal Chemistry and Pharmacology: The development of this compound involved a combination of medicinal chemistry efforts to optimize its structure and pharmacological studies to evaluate its activity and properties [].

- Computational Chemistry and Drug Design: Molecular modeling and simulations have been employed to understand the binding modes and selectivity profiles of this compound and its analogs, guiding further drug design efforts [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。